3-((4-Chloropiperidin-1-yl)methyl)-5-methylpyridine 3-((4-Chloropiperidin-1-yl)methyl)-5-methylpyridine
Brand Name: Vulcanchem
CAS No.: 239136-47-1
VCID: VC8258218
InChI: InChI=1S/C12H17ClN2/c1-10-6-11(8-14-7-10)9-15-4-2-12(13)3-5-15/h6-8,12H,2-5,9H2,1H3
SMILES: CC1=CC(=CN=C1)CN2CCC(CC2)Cl
Molecular Formula: C12H17ClN2
Molecular Weight: 224.73 g/mol

3-((4-Chloropiperidin-1-yl)methyl)-5-methylpyridine

CAS No.: 239136-47-1

Cat. No.: VC8258218

Molecular Formula: C12H17ClN2

Molecular Weight: 224.73 g/mol

* For research use only. Not for human or veterinary use.

3-((4-Chloropiperidin-1-yl)methyl)-5-methylpyridine - 239136-47-1

Specification

CAS No. 239136-47-1
Molecular Formula C12H17ClN2
Molecular Weight 224.73 g/mol
IUPAC Name 3-[(4-chloropiperidin-1-yl)methyl]-5-methylpyridine
Standard InChI InChI=1S/C12H17ClN2/c1-10-6-11(8-14-7-10)9-15-4-2-12(13)3-5-15/h6-8,12H,2-5,9H2,1H3
Standard InChI Key WVOMRUIQEYXHRZ-UHFFFAOYSA-N
SMILES CC1=CC(=CN=C1)CN2CCC(CC2)Cl
Canonical SMILES CC1=CC(=CN=C1)CN2CCC(CC2)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

The compound’s systematic IUPAC name, 3-[(4-chloropiperidin-1-yl)methyl]-5-methylpyridine, reflects its core pyridine ring substituted at positions 3 and 5. The 3-position bears a methylene-linked 4-chloropiperidine moiety, while the 5-position has a methyl group. The SMILES notation CC1=CN=CC(CN2CCC(Cl)CC2)=C1 provides a concise structural representation .

Table 1: Key Identifiers of 3-((4-Chloropiperidin-1-yl)methyl)-5-methylpyridine

PropertyValueSource
CAS Number239136-47-1
Molecular FormulaC₁₂H₁₇ClN₂
Molecular Weight224.73 g/mol
Synonyms3-[(4-Chloro-1-piperidinyl)methyl]-5-methylpyridine

Spectroscopic and Computational Data

The compound’s infrared (IR) and nuclear magnetic resonance (NMR) spectra would exhibit characteristic peaks for the pyridine ring (C–N stretching at ~1600 cm⁻¹), methyl groups (C–H bending at ~1375 cm⁻¹), and chloropiperidine (C–Cl stretch at ~750 cm⁻¹). Computational studies predict a density of 1.13 g/cm³ and a polar surface area of 24.7 Ų, influencing its solubility in organic solvents .

Synthesis and Manufacturing

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Intermediate Formation5-Methylpyridine, formaldehyde, HCl60–70%
Final Alkylation4-Chloropiperidine, NaBH₃CN, DMF50–65%

Physicochemical Properties

Thermal and Solubility Profiles

  • Boiling Point: 337.2 ± 42.0°C (predicted)

  • Density: 1.13 ± 0.1 g/cm³

  • pKa: 6.42 ± 0.10 (indicating weak basicity)

  • Solubility: Miscible with polar aprotic solvents (DMF, DMSO); sparingly soluble in water (<1 mg/mL) .

Stability and Reactivity

The compound is stable under inert atmospheres but may degrade upon prolonged exposure to moisture or light. The 4-chloropiperidine group renders it susceptible to nucleophilic substitution reactions at the chlorine site, enabling further functionalization .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

This compound serves as a precursor in the synthesis of:

  • Serotonin Receptor Agonists: Piperidine-pyridine hybrids are explored for 5-HT₁F receptor targeting, relevant in migraine therapeutics .

  • Kinase Inhibitors: Structural analogs are investigated for anticancer activity, particularly in tyrosine kinase inhibition .

Drug Discovery Case Studies

A 2021 study utilized 3-((4-chloropiperidin-1-yl)methyl)-5-methylpyridine to develop CRBN (Cereblon) binders, which are pivotal in proteolysis-targeting chimera (PROTAC) technologies for degrading oncogenic proteins .

Analytical Characterization Methods

Chromatographic Techniques

  • HPLC: Reverse-phase C18 column, mobile phase acetonitrile/water (70:30), retention time ~8.2 minutes.

  • GC-MS: Electron ionization at 70 eV, m/z 225 (M+H⁺) .

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, pyridine-H), 7.45 (d, 1H, pyridine-H), 3.72 (m, 2H, piperidine-CH₂), 2.84 (m, 2H, piperidine-CH₂), 2.45 (s, 3H, CH₃) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator